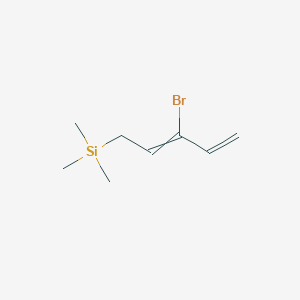
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and versatility in organic synthesis. This compound is particularly valuable for the preparation of polyfunctional organosilanes, which are essential building blocks in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane typically involves a sequence of reactions starting from (Z)-1-trimethylsilyl-3-bromopenta-2,4-diene. A lithium-bromine exchange reaction is followed by the addition of the resulting intermediate onto carbonyl compounds to provide the corresponding dienyl alcohols. A Peterson-type γ-elimination promoted by a catalytic amount of trimethylsilyl triflate cross-conjugated gives triene systems, which rapidly react with appropriate dienophiles to yield tandem intermolecular Diels-Alder cycloadducts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reaction conditions and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles to form cycloadducts.
Elimination Reactions: Peterson-type γ-elimination can be used to form triene systems.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium reagents for lithium-bromine exchange, trimethylsilyl triflate for elimination reactions, and various dienophiles for Diels-Alder reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include dienyl alcohols, triene systems, and cycloadducts resulting from Diels-Alder reactions .
Applications De Recherche Scientifique
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Medicine: Exploration of its use in drug discovery and development, particularly in the synthesis of complex molecular structures.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to undergo substitution, addition, and elimination reactions, leading to the formation of diverse chemical products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound with a similar structure but different reactivity and applications.
(Z)-1-Trimethylsilyl-3-bromopenta-2,4-diene: A precursor in the synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane.
Uniqueness
This compound is unique due to its ability to form dendralenes and participate in tandem intermolecular Diels-Alder reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
278781-98-9 |
|---|---|
Formule moléculaire |
C8H15BrSi |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
3-bromopenta-2,4-dienyl(trimethyl)silane |
InChI |
InChI=1S/C8H15BrSi/c1-5-8(9)6-7-10(2,3)4/h5-6H,1,7H2,2-4H3 |
Clé InChI |
PGJNEIOTKQGTLE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC=C(C=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)

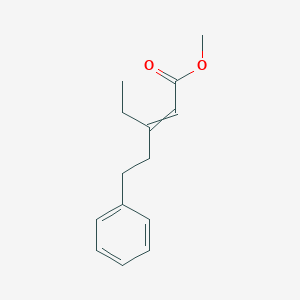
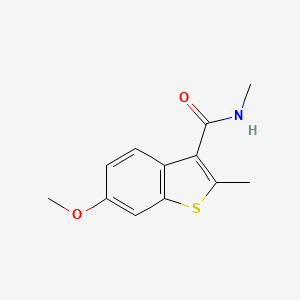
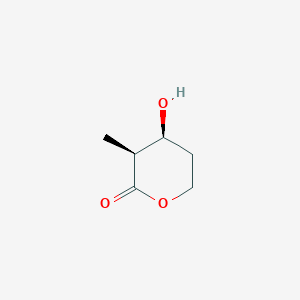
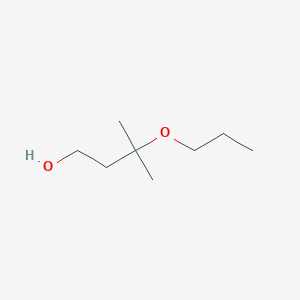
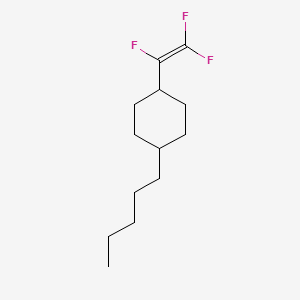
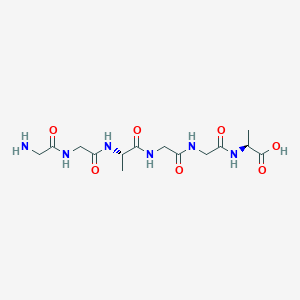

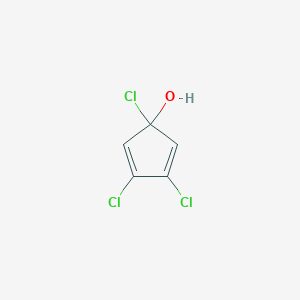
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
